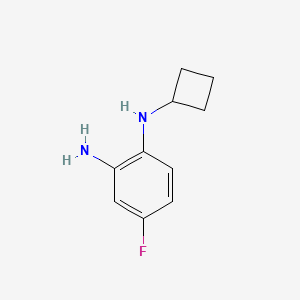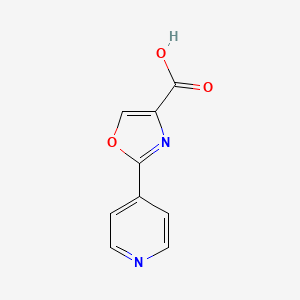
2-(吡啶-4-基)-1,3-噁唑-4-羧酸
描述
The compound “2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylic acid” contains a pyridine ring, an oxazole ring, and a carboxylic acid group . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Oxazole is a heterocyclic compound containing an oxygen and a nitrogen atom in a five-membered aromatic ring . The carboxylic acid group (-COOH) is a common functional group in organic chemistry and biochemistry, and it often contributes to the reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of a compound like “2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylic acid” would likely be planar due to the conjugated system of the pyridine and oxazole rings . The presence of the carboxylic acid group could also lead to the formation of hydrogen bonds, which could affect the compound’s physical properties and reactivity .Chemical Reactions Analysis
The chemical reactivity of “2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylic acid” would likely be influenced by the functional groups present in the molecule. The pyridine ring is known to undergo electrophilic substitution reactions . The oxazole ring, being an aromatic system, can also participate in electrophilic substitution reactions . The carboxylic acid group is acidic and can undergo reactions typical of carboxylic acids, such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylic acid” would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic. The compound is likely to be polar due to the presence of the carboxylic acid group and the heteroatoms in the pyridine and oxazole rings .科学研究应用
超分子结构
2-(吡啶-4-基)-1,3-噁唑-4-羧酸及其衍生物在超分子结构的形成中发挥着重要作用。例如,类似化合物的E和Z异构体展现出不同的空间排列,通过氢键和π-π堆积相互作用促成多样的超分子结构 (Trujillo-Ferrara et al., 2004)。
催化活性
这些化合物也在催化过程中起着重要作用。值得注意的是,可以从(2-吡啶基)烷基羧酸合成N-杂环卡宾-PdCl-[(2-吡啶基)烷基羧酸]配合物,在苯基溴化物的芳基化反应中展现出有效的催化活性 (Chen & Yang, 2018)。
衍生物的合成
这种酸及其衍生物在各种化合物的合成中起着关键作用。一项研究突出了对功能取代的1,3-噁唑的酰化产物转化为1,3,4-噁二唑衍生物,展示了这些化合物在化学合成中的多功能性 (Golovchenko et al., 2005)。
杂环化学
在杂环化学中,这些化合物作为关键的构建模块。例如,报道了2-芳基-5-(3,5-二甲基-1H-吡唑-1-基)-1,3-噁唑-4-羧酸及其衍生物的合成,展示了它们在创建复杂分子结构中的实用性 (Prokopenko et al., 2010)。
光电特性
已经探索了新型噁唑衍生物的合成,包括2-(吡啶-4-基)-1,3-噁唑-4-羧酸,以探讨它们在光电子学中的潜力。这些化合物展现出有趣的光物理性质,使它们适用于荧光OLED的应用 (Xing et al., 2017)。
配位聚合物
这些化合物也用于合成配位聚合物,其中它们作为配体与各种金属形成复杂结构。这种应用在镉(II)配位结构的创建中得到体现,展示了它们在配位化学中的多功能性 (Wang et al., 2013)。
作用机制
安全和危害
While specific safety and hazard information for “2-(Pyridin-4-yl)-1,3-oxazole-4-carboxylic acid” is not available, compounds containing pyridine and carboxylic acid groups should be handled with care. They should be kept away from sources of ignition and contact with skin and eyes should be avoided .
未来方向
属性
IUPAC Name |
2-pyridin-4-yl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWLIZRJELLLOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B1399570.png)

![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1399572.png)

![{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1399575.png)
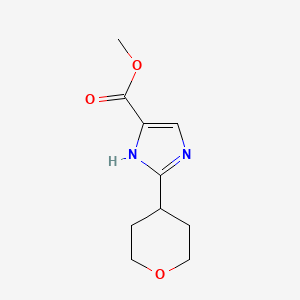
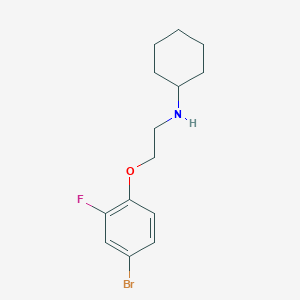

![N-[(pyrimidin-5-yl)methyl]cyclobutanamine](/img/structure/B1399584.png)

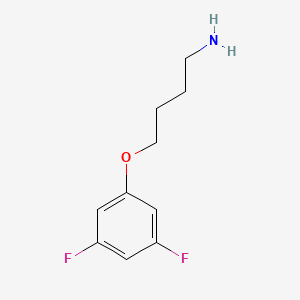
![1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B1399587.png)
![3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1399588.png)
